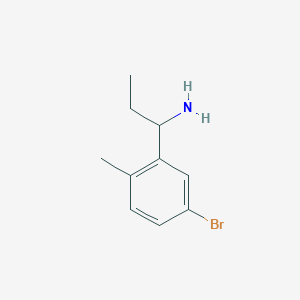

1-(5-Bromo-2-methylphenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

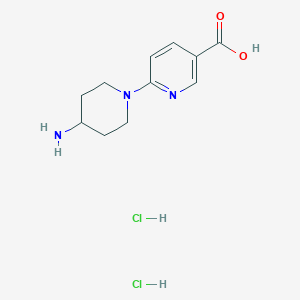

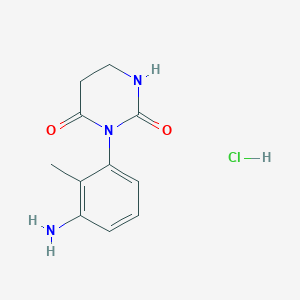

1-(5-Bromo-2-methylphenyl)propan-1-amine, or BMPA, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. BMPA is a mono-substituted amine, meaning that it contains a single nitrogen atom with one carbon-hydrogen bond attached to it. BMPA is an important intermediate in the synthesis of various compounds, and its structure makes it a useful tool for studying chemical reactivity and the mechanism of action of certain drugs and enzymes.

Scientific Research Applications

Stereoselective Synthesis

A study outlines the development of enzymatic strategies toward the synthesis of enantioenriched amines, including those related to "1-(5-Bromo-2-methylphenyl)propan-1-amine", employing transaminases and lipases. This approach facilitates the preparation of valuable precursors like Levofloxacin, an antimicrobial agent, demonstrating the compound's relevance in stereoselective synthesis and pharmaceutical manufacturing (Mourelle-Insua et al., 2016).

Catalytic Amination

Research has shown the efficacy of a palladium-Xantphos complex in the selective amination of polyhalopyridines, which pertains to the broader category of bromo-substituted compounds. The process yields high chemoselectivity and isolated yields, underscoring the role of catalytic amination in modifying halogenated compounds for various applications (Ji et al., 2003).

Structural and Computational Studies

Another study focuses on the X-ray structures and computational analyses of several cathinones, which, while structurally diverse from "1-(5-Bromo-2-methylphenyl)propan-1-amine", shares the core concept of examining bromo-substituted phenyl compounds. These analyses provide insights into the geometric and electronic properties that might be relevant for similar bromo-substituted amines (Nycz et al., 2011).

Organic Synthesis Applications

An investigation into 1-bromo-3-buten-2-one as a building block for organic synthesis reveals methodologies that could be adapted for the synthesis and functionalization of "1-(5-Bromo-2-methylphenyl)propan-1-amine" derivatives. This research highlights the compound's utility in creating aza-heterocycles and carbocycles, further demonstrating its versatility in organic synthesis (Westerlund et al., 2001).

Chemoselective Synthesis

A concise method described for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions with amines, including environments similar to "1-(5-Bromo-2-methylphenyl)propan-1-amine", showcases the compound's application in chemoselective synthesis. This process emphasizes its potential in producing compounds with a wide range of primary amines, benefiting from mild reaction conditions and environmental friendliness (Aquino et al., 2015).

Mechanism of Action

Target of Action

It’s known that brominated compounds like this one are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 1-(5-Bromo-2-methylphenyl)propan-1-amine involves free radical bromination, nucleophilic substitution, and oxidation . In the case of benzylic halides, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilised carbocation .

Biochemical Pathways

It’s known that brominated compounds like this one are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon–carbon bonds .

Pharmacokinetics

The compound’s molecular weight is 2281289 , which could influence its pharmacokinetic properties.

Result of Action

It’s known that brominated compounds like this one can participate in reactions that result in the formation of new carbon–carbon bonds .

Action Environment

It’s known that the properties of boron reagents used in suzuki–miyaura cross-coupling reactions can be tailored for application under specific conditions .

properties

IUPAC Name |

1-(5-bromo-2-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVMELBLOGKMAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)

![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)

![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)

![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)